molecular formula C11H21N3O3 B13655103 tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate

tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate

Katalognummer: B13655103
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: COLDONLECKSATR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[1-[(E)-N’-hydroxycarbamimidoyl]cyclopentyl]carbamate: is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, a cyclopentyl ring, and a hydroxycarbamimidoyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-[1-[(E)-N’-hydroxycarbamimidoyl]cyclopentyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl N-[1-[(E)-N’-hydroxycarbamimidoyl]cyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: It can be used to investigate the mechanisms of action of certain biological pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .

Industry: In the industrial sector, tert-butyl N-[1-[(E)-N’-hydroxycarbamimidoyl]cyclopentyl]carbamate is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .

Wirkmechanismus

The mechanism of action of tert-butyl N-[1-[(E)-N’-hydroxycarbamimidoyl]cyclopentyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-butyl N-[1-[(E)-N’-hydroxycarbamimidoyl]cyclopentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxycarbamimidoyl group allows for specific interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C11H21N3O3

Molekulargewicht

243.30 g/mol

IUPAC-Name

tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate

InChI

InChI=1S/C11H21N3O3/c1-10(2,3)17-9(15)13-11(8(12)14-16)6-4-5-7-11/h16H,4-7H2,1-3H3,(H2,12,14)(H,13,15)

InChI-Schlüssel

COLDONLECKSATR-UHFFFAOYSA-N

Isomerische SMILES

CC(C)(C)OC(=O)NC1(CCCC1)/C(=N\O)/N

Kanonische SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.